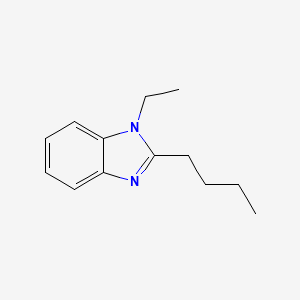

![molecular formula C21H22N2O3 B3926338 11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)

11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

説明

This compound belongs to a novel series of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-ones . It has been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors via structure-based design .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted process . The synthesis is catalyzed by silica-supported fluoroboric acid . The compound was obtained in good yield by facile synthesis .Molecular Structure Analysis

The molecular formula of the compound is C23H26N2O3 . Its average mass is 378.464 Da and its monoisotopic mass is 378.194336 Da .Chemical Reactions Analysis

The compound has been synthesized as part of a series of benzodiazepine derivatives . These derivatives have shown antioxidant potential, as evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 551.7±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 83.2±3.0 kJ/mol . The flash point of the compound is 287.5±30.1 °C .科学的研究の応用

Synthesis and Spectral Properties

A study by Cortéas et al. (2004) developed a new synthesis method for creating novel derivatives of 11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. This method could potentially create compounds with pharmacological activity in the central nervous system. The products were obtained through condensation and cyclization processes, and their structures were confirmed using various spectroscopic methods (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Chemosensors for Metal Cations

Tolpygin et al. (2012) synthesized a series of compounds similar to this compound. They found that these compounds exhibited effective and selective fluorescent chemosensor properties for detecting Cd2+ cations. This research opens up possibilities for using such compounds in metal ion detection and environmental monitoring (Tolpygin et al., 2012).

Potential in Treating Central Nervous System Disorders

Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes (2007) synthesized derivatives of dibenzo[b,e][1,4]diazepin-1-ones with potential biological and pharmacological activity as anticonvulsant and schizophrenia treatments in the central nervous system. This suggests that compounds like this compound could be explored further for their therapeutic applications (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Corrosion Inhibition

Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives, including compounds related to this compound. These compounds proved to be effective corrosion inhibitors for mild steel in acidic media, suggesting their potential use in industrial applications to protect metals from corrosion (Laabaissi et al., 2021).

Catalysis and Heterocyclic Chemistry

Naeimi and Foroughi (2016) described the use of ZnS nanoparticles as a catalyst for synthesizing benzodiazepine derivatives, including structures related to this compound. This research highlights the role of such compounds in the field of heterocyclic chemistry and the development of new synthetic methodologies (Naeimi & Foroughi, 2016).

Potential Antipsychotic Agents

Capuano et al. (2007) designed and synthesized derivatives of this compound as potential antipsychotic agents for treating schizophrenia. Their findings suggest that these compounds could be further explored for their therapeutic efficacy in mental health disorders (Capuano et al., 2007).

Antimalarial Drug Discovery

Sharma et al. (2020) conducted a study identifying novel inhibitors for 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a potential drug target for malaria. Compounds including derivatives of this compound showed potent antagonistic activity, indicating their potential role in antimalarial drug discovery (Sharma et al., 2020).

Selective Butyrylcholinesterase Inhibitors

Mehrazar et al. (2019) synthesized benzodiazepine-1,2,3-triazole hybrid derivatives, including structures relatedto this compound. These compounds were found to be selective inhibitors of butyrylcholinesterase over acetylcholinesterase. One of the compounds showed submicromolar inhibitory activity, highlighting the potential of these derivatives in therapeutic applications, particularly in conditions where butyrylcholinesterase inhibition is desired (Mehrazar et al., 2019).

作用機序

特性

IUPAC Name |

6-(2,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-25-13-10-11-14(19(12-13)26-2)21-20-17(8-5-9-18(20)24)22-15-6-3-4-7-16(15)23-21/h3-4,6-7,10-12,21-23H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIURNWKJBJKPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzoyl-11-(4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926260.png)

![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)

![3,5-dichloro-4-methoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926284.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3926296.png)

![10-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926301.png)

![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)

![2-bromo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926309.png)

![3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926311.png)

![ethyl 4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3926312.png)

![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926321.png)

![1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3926328.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)

![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)